1H-Imidazole-1-carbonitrile (1-cyanoimidazole, CAS 36289-36-8) is a stable solid electrophilic cyanating agent used to transfer cyano groups to nucleophiles such as amines, thiols, carbanions, and polysaccharides. Unlike traditional volatile or highly reactive cyanylating agents, it operates via a mild addition-elimination process, making it a critical reagent for the synthesis of pharmaceutical cyanoamines, guanidine precursors, and the aqueous activation of polysaccharides in bioconjugation workflows [1].
Generic substitution with the industry-standard cyanogen bromide (BrCN) introduces severe procurement and manufacturing bottlenecks due to its high toxicity, volatility, and requirement for strict cryogenic temperature control (0–5 °C) to suppress oligomerization and side reactions. Similarly, substituting with hypervalent iodine cyanating reagents introduces significant safety hazards, as they exhibit strong exothermic decomposition upon heating. 1-Cyanoimidazole circumvents these issues by providing a stable, operationally simple solid form that reacts smoothly under ambient or mild heating conditions without explosive risks or the need for specialized handling infrastructure[1].
1-Cyanoimidazole is a stable solid that allows for operationally simple handling at room temperature up to 100 °C without decomposition. In direct contrast, cyanogen bromide is a highly toxic, volatile compound with a low vapor pressure that requires strict cooling (0–5 °C) to prevent hazardous off-gassing and side reactions. Furthermore, alternative hypervalent iodine-based cyanating agents exhibit strong exothermic decomposition upon heating, posing severe scale-up risks [1].
| Evidence Dimension | Thermal stability and handling requirements |
| Target Compound Data | Stable solid, safe handling at RT to 100 °C |
| Comparator Or Baseline | BrCN (volatile, requires 0–5 °C) / Hypervalent iodine (exothermic decomposition) |
| Quantified Difference | Elimination of cryogenic and blast-proof infrastructure requirements |
| Conditions | Standard laboratory and scale-up synthesis conditions |
Enables safe, cost-effective scale-up of cyanation reactions without the specialized infrastructure required for highly toxic or explosive alternatives.
In the synthesis of cyanoamines, 1-cyanoimidazole transfers the cyano group to primary and secondary amines smoothly, achieving isolated yields of 80–89%. This addition-elimination process is highly efficient compared to cyanogen bromide, which is prone to forming di-substituted derivatives and oligomers unless strict stoichiometric and temperature controls are maintained [1].
| Evidence Dimension | Isolated yield of cyanoamines |
| Target Compound Data | 80–89% yield |
| Comparator Or Baseline | BrCN (prone to di-substituted side products) |
| Quantified Difference | Consistently high yields with reduced byproduct formation |
| Conditions | Reaction with primary and secondary amines in organic solvents (e.g., CH2Cl2 or DMA) |
High atom economy and reduced byproduct formation minimize purification overhead in the synthesis of active pharmaceutical ingredients.
1-Cyanoimidazole is a patented reagent for the activation of polysaccharides in aqueous or part-aqueous solutions, allowing them to be covalently linked to proteins. It serves as a less toxic alternative to cyanogen bromide, which is difficult to control in aqueous environments and poses severe toxicity risks during the GMP manufacturing of polysaccharide-protein conjugate vaccines [1].
| Evidence Dimension | Suitability for aqueous bioconjugation |
| Target Compound Data | Efficient polysaccharide activation in aqueous media |
| Comparator Or Baseline | BrCN (highly toxic, difficult pH/aqueous control) |
| Quantified Difference | Enables safe, direct covalent linkage of proteins to polysaccharides in water |
| Conditions | Aqueous or part-aqueous bioprocessing environments |
It is a critical, procurement-driving reagent for the safe and scalable manufacturing of conjugate vaccines, replacing highly toxic legacy activators.
Directly downstream of its ability to activate polysaccharides in aqueous environments, 1-cyanoimidazole is utilized in the biopharmaceutical industry to manufacture conjugate vaccines. It safely facilitates the covalent linkage of polysaccharides to carrier proteins without the severe handling risks associated with cyanogen bromide [1].
Leveraging its high-yield aminocyanation capabilities (80–89%), 1-cyanoimidazole is the reagent of choice for synthesizing cyanoamine intermediates, which are direct precursors to guanidine-containing active pharmaceutical ingredients [2].
For early-stage drug discovery, 1-cyanoimidazole provides yields exceeding 86% when reacting with carbanions generated via direct lithiation or Grignard reagents, offering a stable and operationally simple alternative to volatile cyanating gases [2].
Corrosive;Irritant